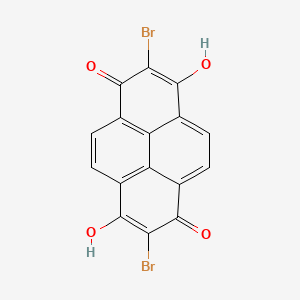
1,8-Pyrenedione, 2,7-dibromo-3,6-dihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Pyrenedione, 2,7-dibromo-3,6-dihydroxy- is a chemical compound with the molecular formula C16H6Br2O4 and a molecular weight of 422.024 g/mol This compound is characterized by its pyrene backbone, which is a polycyclic aromatic hydrocarbon, and the presence of bromine and hydroxyl functional groups
Preparation Methods
The synthesis of 1,8-Pyrenedione, 2,7-dibromo-3,6-dihydroxy- typically involves the bromination of 1,8-pyrenedione followed by hydroxylation. The reaction conditions often require the use of bromine or bromine-containing reagents and a suitable solvent. The hydroxylation step can be achieved using oxidizing agents under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,8-Pyrenedione, 2,7-dibromo-3,6-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
- Fluorescent Probes : Due to its unique electronic properties and fluorescence characteristics, 1,8-Pyrenedione derivatives are explored as fluorescent probes for biological imaging and sensing applications. These compounds can selectively bind to specific biomolecules, allowing for enhanced imaging contrast in cellular studies.
- Photovoltaic Materials : The compound's ability to undergo charge transfer processes makes it a candidate for use in organic photovoltaics. Its incorporation into polymer matrices can enhance the efficiency of solar cells by improving light absorption and charge carrier mobility.
- Electrochromic Devices : Research has shown that derivatives of pyrene can be utilized in electrochromic devices due to their reversible color changes upon electrochemical oxidation and reduction. This property is valuable for applications in smart windows and displays.
- Anticancer Activity : Some studies have indicated that halogenated pyrenes exhibit cytotoxic effects on cancer cells. The mechanisms are thought to involve the generation of reactive oxygen species and interference with cellular signaling pathways.
- Environmental Monitoring : The compound can be used in environmental chemistry as a marker for polycyclic aromatic hydrocarbon contamination. Its stability and detectability make it suitable for tracking pollution levels in various ecosystems.
Case Studies
Mechanism of Action
The mechanism of action of 1,8-Pyrenedione, 2,7-dibromo-3,6-dihydroxy- involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which is a key factor in its potential anticancer activity. Additionally, the presence of bromine and hydroxyl groups allows the compound to participate in redox reactions, influencing cellular pathways and signaling .
Comparison with Similar Compounds
1,8-Pyrenedione, 2,7-dibromo-3,6-dihydroxy- can be compared with other similar compounds, such as:
1,8-Pyrenedione, 2,7-dihydroxy-: Lacks the bromine atoms, which affects its reactivity and applications.
1,8-Pyrenedione, 2,7-dibromo-: Lacks the hydroxyl groups, impacting its solubility and interaction with biological molecules.
1,8-Pyrenedione, 3,6-dihydroxy-: Lacks the bromine atoms and has different substitution patterns, leading to variations in its chemical behavior.
Properties
CAS No. |
68109-93-3 |
|---|---|
Molecular Formula |
C16H6Br2O4 |
Molecular Weight |
422.02 g/mol |
IUPAC Name |
2,7-dibromo-3,8-dihydroxypyrene-1,6-dione |
InChI |
InChI=1S/C16H6Br2O4/c17-11-13(19)5-1-2-6-10-8(16(22)12(18)14(6)20)4-3-7(9(5)10)15(11)21/h1-4,19,22H |
InChI Key |
SKXPWQOMASBOCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=CC=C4C3=C1C(=C(C4=O)Br)O)C(=C(C2=O)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















